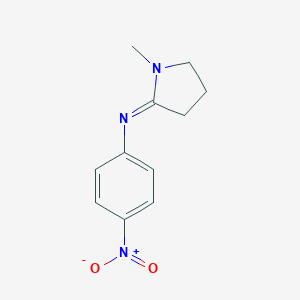
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine ring substituted with a methyl group and a 4-nitrophenylimino group
Méthodes De Préparation
The synthesis of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine typically involves the reaction of 1-methylpyrrolidine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Applications De Recherche Scientifique
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to interact with biological targets due to its structural flexibility and ability to form hydrogen bonds .
Comparaison Avec Des Composés Similaires
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.
Prolinol: Used in the synthesis of chiral catalysts and ligands
These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
17536-04-8 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-2-3-11(13)12-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3 |
Clé InChI |
DRMVHXFUXPZWOI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
17536-04-8 |
Synonymes |
N-(1-Methylpyrrolidin-2-ylidene)-4-nitro-1-benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















